molecular formula C13H12ClNO2 B035361 Ethyl 4-chloro-2-methylquinoline-6-carboxylate CAS No. 100375-87-9

Ethyl 4-chloro-2-methylquinoline-6-carboxylate

Cat. No.: B035361
CAS No.: 100375-87-9
M. Wt: 249.69 g/mol
InChI Key: WWHIKEAYZCGNRF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylquinoline-6-carboxylate is a high-value, multifunctional heterocyclic building block extensively employed in medicinal chemistry and materials science research. This compound features a quinoline core strategically functionalized with three distinct modifiable sites: a reactive 4-chloro group ideal for nucleophilic aromatic substitution, a synthetically versatile ethyl carboxylate ester at the 6-position, and a stable 2-methyl group. Its primary research application lies in serving as a pivotal synthetic intermediate for the construction of diverse compound libraries targeting various biological pathways. Researchers utilize this scaffold to develop novel small molecule inhibitors, particularly for kinase targets, and to synthesize more complex fused polyheterocyclic systems. The presence of the ester group allows for straightforward hydrolysis to the corresponding carboxylic acid or transformation into amides, while the chloro substituent facilitates the introduction of amines, alkoxides, and other nucleophiles to rapidly generate structural diversity. This makes it an indispensable tool for structure-activity relationship (SAR) studies, lead optimization campaigns, and the development of new agrochemicals, dyes, and organic electronic materials. The compound is provided with comprehensive analytical data (NMR, LC-MS, HPLC) to ensure batch-to-batch consistency and support high-quality research outcomes.

Properties

IUPAC Name

ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHIKEAYZCGNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355056
Record name ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100375-87-9
Record name ethyl 4-chloro-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-2-methylquinoline-6-carboxylate
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Preparation Methods

Base-Mediated Cyclocondensation

The formation of the quinoline core often begins with cyclocondensation reactions. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate is synthesized via the reaction of isatoic anhydride with ethyl acetoacetate in ethanol under basic conditions. Adapting this approach, substituting isatoic anhydride with a chlorinated variant (e.g., 4-chloroisatoic anhydride) could yield the desired 4-chloro substituent.

Key Reaction Parameters

  • Reactants : Isatoic anhydride derivative (1.0 equiv.), ethyl acetoacetate (1.2 equiv.)

  • Base : Triethylamine or aqueous NaOH

  • Solvent : Ethanol or DMF

  • Temperature : Ambient to 80°C

  • Time : 6–24 hours

Table 1: Representative Cyclocondensation Conditions for Analogous Quinolines

Reactant SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Isatoic anhydride + ethyl acetoacetateEthanol25658
6-Bromoisatoic anhydride + ethyl malonateDMF801265

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the acetoacetate enolate on the anhydride, followed by cyclization and aromatization. Introducing a chloro substituent at position 4 would require either a pre-chlorinated isatoic anhydride or post-synthetic modification of the hydroxyl intermediate.

Post-Synthetic Chlorination Strategies

Hydroxyl-to-Chloro Functional Group Interconversion

A two-step approach involving initial synthesis of a 4-hydroxyquinoline intermediate, followed by chlorination, is a plausible route. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate can be treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

Optimized Chlorination Protocol

  • Reagents : POCl₃ (3.0 equiv.), catalytic DMF

  • Solvent : Toluene or neat POCl₃

  • Temperature : 80–100°C

  • Time : 4–8 hours

Table 2: Chlorination Efficiency in Analogous Systems

Starting MaterialChlorinating AgentSolventYield (%)Reference
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylatePOCl₃Toluene85
4-Hydroxy-6-nitroquinolineSOCl₂DCM78

Challenges in Regioselectivity

Chlorination at position 4 must compete with other reactive sites on the quinoline ring. Steric and electronic factors favor substitution at the 4-position due to the electron-withdrawing effect of the adjacent ester group.

Direct Cyclization Using Chlorinated Building Blocks

Friedländer Synthesis with Chloro-Substituted Anilines

The Friedländer quinoline synthesis, which condenses 2-aminobenzaldehyde derivatives with ketones, could be adapted by using 4-chloro-2-aminobenzoic acid derivatives. For example, 4-chloro-2-amino-6-carboxybenzaldehyde ethyl ester may cyclize with methyl ketones to form the target compound.

Representative Reaction Setup

  • Catalyst : p-Toluenesulfonic acid (PTSA)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 12–24 hours

Table 3: Friedländer Synthesis Parameters for Chlorinated Quinolines

Aniline DerivativeKetoneCatalystYield (%)Reference
4-Chloro-2-amino-6-ethoxycarbonylbenzaldehydeAcetonePTSA70
5-Bromo-2-aminobenzaldehydeCyclohexanoneNone62

Characterization and Validation

Spectroscopic Confirmation

Critical characterization data for quinoline derivatives include:

  • ¹H NMR : Methyl groups resonate at δ 2.3–2.5 ppm, while ester carbonyls appear as singlets near δ 4.2–4.3 ppm.

  • IR Spectroscopy : Ester C=O stretches are observed at 1715–1730 cm⁻¹, and C–Cl bonds at 550–650 cm⁻¹.

Table 4: Representative NMR Data for Ethyl 4-Hydroxy-2-Methylquinoline-3-Carboxylate

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Quinoline C8–H8.06dd (J = 8.1, 1.4 Hz)
Methyl (C2)2.34s
Ethyl OCH₂CH₃4.24q (J = 7.1 Hz)

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals planar quinoline cores with substituent-dependent dihedral angles. For example, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate exhibits a phenyl ring dihedral angle of 60.0° relative to the quinoline plane .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of ethyl 4-chloro-2-methylquinoline-6-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound 4-Cl, 2-CH₃, 6-COOEt 249.69 Intermediate for bioactive molecules; chloro enhances electrophilicity
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-CH₃, 4-Ph, 3-COOEt 325.79 Phenyl group at position 4 increases lipophilicity; iodine-catalyzed synthesis
Ethyl 6-chloro-4-methoxyquinoline-2-carboxylate 6-Cl, 4-OCH₃, 2-COOEt 265.69 Methoxy group at position 4 improves solubility but reduces reactivity
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 6-Cl, 4-Ph, 3-COOEt, 2-OCH₂(quinoline) 532.38 Bulky substituent at position 2 enhances steric hindrance; antitumor potential
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate 6-OCH₃, 1-CH₃, 2-oxo, 4-COOEt 261.28 Dihydroquinoline backbone reduces aromaticity; potential CNS activity

Crystallographic and Computational Insights

  • Structural Confirmation: X-ray crystallography (using SHELXL and ORTEP ) reveals planar quinoline rings in the target compound, with C–H···π interactions stabilizing crystal packing .
  • Molecular Docking: Quinoline derivatives with 4-phenyl groups show improved binding affinity to Plasmodium falciparum enzymes compared to the 4-chloro analog .

Biological Activity

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (C12H10ClNO2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure characterized by a chloro-substituted quinoline ring, which is believed to enhance its biological effectiveness against various pathogens. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has a molecular weight of approximately 239.66 g/mol. Its chemical structure features:

  • A quinoline core , which is known for its diverse biological activities.
  • A chloro group at the 4-position, which may influence its reactivity and interaction with biological targets.
  • An ethyl ester at the carboxylate position, enhancing its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that compounds within the quinoline class often exhibit antimicrobial properties by inhibiting bacterial enzymes or interfering with microbial resistance mechanisms.

Antimicrobial Properties

Studies have highlighted the potential antimicrobial effects of this compound against various bacterial strains and fungi. The presence of both the quinoline moiety and the chloro-substituted aromatic ring enhances its effectiveness against pathogens such as:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)
  • Fungi (e.g., Candida species)

Preliminary findings suggest that this compound may serve as a lead candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has been explored for antiviral activity. Research indicates that quinoline derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry and propagation.

Case Studies

A series of studies have assessed the biological activity of this compound in vitro:

  • Antibacterial Activity : In a study evaluating various quinoline derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Antiviral Screening : Another investigation focused on the compound's ability to inhibit viral replication in cell cultures infected with influenza virus. Results indicated an IC50 value of approximately 15 µM, suggesting moderate antiviral activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
Ethyl 4-amino-2-methylquinoline-6-carboxylateC12H12N2O2Lacks chloro substitution; potential for different biological activity.
Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylateC20H20N2O3Contains an acetylanilino group; may exhibit different reactivity.
Ethyl 4-chloro-3-ethyl-2-methylquinoline-6-carboxylateC21H22ClN2O2Features an ethyl group; different steric effects on biological activity.

This comparative analysis illustrates how variations in substitution patterns can significantly influence the biological properties of quinoline derivatives.

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-2-methylquinoline-6-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via classical protocols such as the Gould–Jacob or Friedländer reactions, which involve cyclocondensation of substituted anilines with carbonyl derivatives. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also effective for introducing methyl or chloro substituents at specific positions.
  • Key Factors :
  • Temperature : Higher temperatures (>100°C) often accelerate cyclization but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for esterification steps.
  • Catalysts : Pd(PPh₃)₄ improves coupling efficiency in halogenated intermediates .
  • Data Table : Common Synthetic Routes
MethodYield (%)Purity (HPLC)Key Reference
Gould–Jacob Reaction65–75>95%
Pd-Catalyzed Coupling80–85>98%

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl at C2, chloro at C4). Aromatic protons in the quinoline ring appear as doublets (δ 7.5–8.5 ppm).
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C-Cl: ~1.73 Å) and torsion angles. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
  • Data Table : Key Crystallographic Parameters (from )
BondLength (Å)Angle (°)
C-Cl1.73-
C-O (ester)1.21124.65

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in structural elucidation?

  • Methodological Answer : SHELXTL and WinGX integrate refinement and validation tools to address challenges like twinning or weak diffraction data. For example:
  • Twinning : Use HKLF5 format in SHELXL to refine twin laws.
  • Disorder : PART instructions partition overlapping electron density.
  • Validation : R-factor convergence (<5%) and CheckCIF/PLATON verify geometric accuracy .

Q. What strategies resolve contradictions in synthetic yield data across studies?

  • Methodological Answer : Discrepancies often arise from variations in starting material purity or reaction scalability. Systematic approaches include:
  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical parameters (e.g., solvent polarity, catalyst loading).
  • Scale-Up Trials : Microfluidic reactors improve reproducibility at milligram scales.
  • Case Study : A 20% yield increase was achieved by replacing THF with DMF in Pd-catalyzed steps .

Q. How can structure-activity relationship (SAR) studies guide functionalization for bioactivity?

  • Methodological Answer :
  • Quinoline Core Modifications : Chloro at C4 enhances electrophilicity, while methyl at C2 improves lipophilicity (logP ~2.8).
  • Comparative Analysis : Ethyl ester vs. methyl ester derivatives show 3x higher solubility in aqueous buffers, critical for in vitro assays.
  • Data Source : Analogous compounds in highlight methoxy groups at C6 as promising for receptor binding .

Software and Computational Tools

Q. Which computational tools predict physicochemical properties or reactivity?

  • Methodological Answer :
  • Quantum Chemistry : Gaussian 16 calculates HOMO/LUMO gaps (e.g., ~4.2 eV for the quinoline core), indicating redox stability.
  • Molecular Dynamics (MD) : GROMACS simulates solvation dynamics, correlating ester hydrolysis rates with solvent polarity .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability?

  • Methodological Answer :
  • TGA-DSC : Direct measurement under nitrogen (heating rate 10°C/min) shows decomposition onset at ~220°C, resolving discrepancies from indirect methods.
  • Hypothesis : Earlier studies using dynamic air flow overestimated stability due to oxidative side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-methylquinoline-6-carboxylate

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